molecular formula C11H14ClNO B1484550 trans-2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol CAS No. 1843420-60-9

trans-2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol

Cat. No.: B1484550
CAS No.: 1843420-60-9
M. Wt: 211.69 g/mol
InChI Key: UYDRGOGDUQEJBU-GHMZBOCLSA-N
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Description

trans-2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol: is an organic compound that features a cyclobutane ring substituted with a hydroxyl group and an amino group bonded to a 4-chlorophenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol typically involves the following steps:

    Formation of the cyclobutane ring: This can be achieved through a cycloaddition reaction involving suitable precursors.

    Introduction of the hydroxyl group: The hydroxyl group can be introduced via a hydroxylation reaction.

    Attachment of the 4-chlorophenylmethyl group: This step often involves a nucleophilic substitution reaction where the amino group is introduced, followed by the attachment of the 4-chlorophenylmethyl group.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in trans-2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a cyclobutane derivative without the hydroxyl group.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a precursor in various chemical reactions.

Biology:

  • Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • trans-2-{[(4-Methylphenyl)methyl]amino}cyclobutan-1-ol
  • trans-2-{[(4-Fluorophenyl)methyl]amino}cyclobutan-1-ol
  • trans-2-{[(4-Bromophenyl)methyl]amino}cyclobutan-1-ol

Uniqueness:

  • The presence of the 4-chlorophenylmethyl group distinguishes trans-2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol from its analogs, potentially leading to different reactivity and biological activity.
  • The specific arrangement of functional groups in this compound may confer unique properties that are not observed in similar compounds.

Properties

IUPAC Name

(1R,2R)-2-[(4-chlorophenyl)methylamino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-9-3-1-8(2-4-9)7-13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-7H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDRGOGDUQEJBU-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NCC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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